molecular formula C22H15Cl2N7O2 B3611359 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B3611359
M. Wt: 480.3 g/mol
InChI Key: MUDIKTSQTBDTHP-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including chloro, methoxy, and triazolyl groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.

    Coupling with the triazole ring: This step often involves the use of coupling reagents such as EDCI or DCC to form the amide bond between the benzotriazole core and the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.

    Reduction: Reagents like NaBH4 or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the chloro groups can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It may be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or stabilizers.

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenyl isocyanate: Similar in structure but with different functional groups.

    2-chloro-4-nitrophenyl isothiocyanate: Another structurally related compound with different reactivity.

Uniqueness

2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its benzotriazole core provides stability, while the chloro, methoxy, and triazolyl groups offer diverse reactivity and potential for modification.

Properties

IUPAC Name

2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N7O2/c1-33-21-7-4-15(10-18(21)24)31-28-19-6-2-13(8-20(19)29-31)27-22(32)16-9-14(3-5-17(16)23)30-11-25-26-12-30/h2-12H,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDIKTSQTBDTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)N5C=NN=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 2
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2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 5
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-5-(1,2,4-triazol-4-yl)benzamide

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